molecular formula C25H35N5O3 B2487714 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 941995-26-2

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2487714
CAS No.: 941995-26-2
M. Wt: 453.587
InChI Key: KADPPKXDOLBJTF-UHFFFAOYSA-N
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Description

This ethanediamide derivative features a dimethylaminophenyl group, a 4-methylpiperazinyl ethyl chain, and a 2-methoxyphenylmethyl substituent. The dimethylamino group enhances electron-donating capacity, while the 4-methylpiperazine moiety contributes to basicity and solubility. The 2-methoxybenzyl group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-28(2)21-11-9-19(10-12-21)22(30-15-13-29(3)14-16-30)18-27-25(32)24(31)26-17-20-7-5-6-8-23(20)33-4/h5-12,22H,13-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADPPKXDOLBJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dimethylamino Phenyl Intermediate: This involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the piperazine ring.

    Final Coupling Reaction: The final step involves coupling the piperazine intermediate with 2-methoxybenzylamine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce nitro or halogen groups into the aromatic rings.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

Key Differences :

  • Substituents : The analog substitutes the 2-methoxyphenylmethyl group with a 4-methoxyphenyl and replaces the 4-methylpiperazine with a 4-methylbenzoyl-piperazine.
  • Impact: The benzoyl group increases lipophilicity (logP) compared to the methylpiperazine in the target compound.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()

Key Differences :

  • Core Structure : Benzamide vs. ethanediamide.
  • Substituents: Features a nitro group (electron-withdrawing) and pyridyl moiety instead of dimethylaminophenyl.
  • Impact: The nitro group may enhance π-π stacking but reduce solubility.

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

Key Differences :

  • Chain Length : Pentanamide (5-carbon chain) vs. ethanediamide (2-carbon).
  • Substituents : Dichlorophenyl and pyridinylphenyl groups.
  • The longer chain may improve membrane permeability but reduce metabolic stability .

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

Key Differences :

  • Core Structure: Azetidinone (β-lactam) vs. ethanediamide.
  • Substituents : Nitrophenyl and chloro groups.
  • Nitro and chloro groups increase molecular weight and electron-withdrawing effects, altering pharmacokinetics .

N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin ()

Key Differences :

  • Core Structure : Pyridin-2-amin vs. ethanediamide.
  • Substituents : 4-Methoxybenzyl instead of 2-methoxyphenylmethyl.
  • Impact :
    • The pyridine ring may enhance π-cation interactions but reduce hydrogen bonding capacity.
    • The para-methoxybenzyl group offers different steric and electronic effects compared to the ortho-substituted target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Analog Analog
Molecular Weight ~500 g/mol (estimated) 461.52 g/mol 461.52 g/mol
logP Moderate (~2.5, predicted) Higher (~3.0, benzoyl) Lower (~1.8, nitro)
Solubility Moderate (methoxy groups) Low (benzoyl) Low (nitro)
Receptor Binding High (dimethylamino + piperazine) Moderate (benzoyl) Variable (pyridyl)

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. Its structure features a dimethylamino group, a piperazine ring, and an ethanediamide backbone, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

Research indicates that compounds similar to this one often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the dimethylamino group suggests potential interactions with serotonin and norepinephrine transporters, which are crucial in the treatment of depression and anxiety disorders .

Antidepressant Effects

Studies have shown that related compounds exhibit antidepressant-like effects by inhibiting the uptake of neurotransmitters such as norepinephrine and serotonin. For instance, compounds with similar structures have been demonstrated to inhibit 3H^3H-imipramine binding in brain tissue, indicating their potential as antidepressants .

Antimicrobial Properties

The compound may also possess antimicrobial activity through its ability to inhibit specific enzymes involved in bacterial cell wall synthesis. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Antidepressant Activity : A study conducted on derivatives of this compound showed significant inhibition constants in relation to serotonin uptake, comparable to known tricyclic antidepressants .
  • Antimicrobial Testing : In vitro assays revealed that related compounds effectively inhibited bacterial growth, supporting their potential use as antimicrobial agents.
  • Neurotransmitter Interaction : Research highlighted that compounds with similar structures could modulate neurotransmitter systems, leading to enhanced mood stabilization and reduced anxiety symptoms .

Q & A

Q. What are the key steps in synthesizing N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Formation of intermediates : React 4-(dimethylamino)phenyl derivatives with 4-methylpiperazine under nucleophilic substitution conditions to generate the ethyl-piperazine intermediate .

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC) with HOBt/DIPEA in DMF to conjugate the ethyl-piperazine intermediate with the 2-methoxyphenylmethyl-ethanediamide moiety .

Purification : Column chromatography (e.g., silica gel with 10% MeOH/CH₂Cl₂) and recrystallization ensure >95% purity. Yields typically range from 45–57% depending on reaction optimization .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and carbon backbone integrity .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 550–600 range) .
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields during synthesis?

  • Methodological Answer :
  • Catalyst selection : Replace EDC/HOBt with COMU or PyBOP for higher coupling efficiency in polar aprotic solvents (e.g., DMF or THF) .
  • Temperature control : Maintain reactions at 0–5°C during carbodiimide activation to minimize side-product formation .
  • Stoichiometric adjustments : Use 1.2 equivalents of the ethyl-piperazine intermediate to drive reaction completion .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Re-evaluate activity against RSK kinases using uniform ATP concentrations (1 mM) and kinase buffer conditions to minimize variability .
  • Structural analogs : Compare binding affinities of derivatives lacking the 4-methylpiperazine group to isolate the moiety’s contribution to activity .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., RSK2) and validate experimental IC50 discrepancies .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with:
  • Piperazine substitutions : Replace 4-methylpiperazine with 4-fluorophenylpiperazine to assess steric/electronic effects .
  • Methoxy positional isomers : Shift the methoxy group from the 2- to 4-position on the benzyl moiety to probe aromatic interactions .
  • Bioactivity profiling : Test analogs against a panel of kinases (e.g., PKA, PKC, RSK) to map selectivity .

Data Analysis & Experimental Design

Q. What computational methods validate the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to calculate logP (target: 2–3), aqueous solubility (≥50 μM), and CYP450 inhibition profiles .
  • Metabolic stability : Simulate Phase I metabolism (e.g., cytochrome P450 3A4) with Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-methyl groups) .

Q. How to address low reproducibility in cytotoxicity assays?

  • Methodological Answer :
  • Cell line validation : Use STR profiling for HeLa or HEK293 cells to confirm genetic stability .
  • Dose-response curves : Apply 10-point dilution series (0.1–100 μM) with nonlinear regression (GraphPad Prism) to calculate EC50 values .
  • Positive controls : Include staurosporine or doxorubicin to benchmark assay sensitivity .

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